Cas no 1824324-42-6 (5-Bromo-2H-pyrazolo[3,4-c]pyridin-3-ylamine)
![5-Bromo-2H-pyrazolo[3,4-c]pyridin-3-ylamine structure](https://ja.kuujia.com/scimg/cas/1824324-42-6x500.png)
5-Bromo-2H-pyrazolo[3,4-c]pyridin-3-ylamine 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2H-pyrazolo[3,4-c]pyridin-3-ylamine
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- MDL: MFCD22370589
- インチ: 1S/C6H5BrN4/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H3,8,10,11)
- InChIKey: SAXJIWTWKKIZMB-UHFFFAOYSA-N
- ほほえんだ: C1=NC(Br)=CC2=C(N)NN=C12
5-Bromo-2H-pyrazolo[3,4-c]pyridin-3-ylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-332042-0.05g |
5-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine |
1824324-42-6 | 95% | 0.05g |
$209.0 | 2023-09-04 | |
Enamine | EN300-332042-10.0g |
5-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine |
1824324-42-6 | 95% | 10.0g |
$7281.0 | 2023-02-23 | |
Enamine | EN300-332042-2.5g |
5-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine |
1824324-42-6 | 95% | 2.5g |
$1888.0 | 2023-09-04 | |
Enamine | EN300-332042-5g |
5-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine |
1824324-42-6 | 95% | 5g |
$3731.0 | 2023-09-04 | |
Aaron | AR01C0WA-100mg |
5-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine |
1824324-42-6 | 95% | 100mg |
$454.00 | 2025-03-10 | |
Aaron | AR01C0WA-10g |
5-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine |
1824324-42-6 | 95% | 10g |
$10037.00 | 2023-12-15 | |
1PlusChem | 1P01C0NY-2.5g |
5-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine |
1824324-42-6 | 95% | 2.5g |
$2396.00 | 2024-06-18 | |
Aaron | AR01C0WA-50mg |
5-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine |
1824324-42-6 | 95% | 50mg |
$313.00 | 2025-03-10 | |
1PlusChem | 1P01C0NY-10g |
5-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine |
1824324-42-6 | 95% | 10g |
$9062.00 | 2024-06-18 | |
1PlusChem | 1P01C0NY-50mg |
5-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine |
1824324-42-6 | 95% | 50mg |
$311.00 | 2024-06-18 |
5-Bromo-2H-pyrazolo[3,4-c]pyridin-3-ylamine 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
5-Bromo-2H-pyrazolo[3,4-c]pyridin-3-ylamineに関する追加情報
Introduction to 5-Bromo-2H-pyrazolo[3,4-c]pyridin-3-ylamine (CAS No. 1824324-42-6)
5-Bromo-2H-pyrazolo[3,4-c]pyridin-3-ylamine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the CAS number 1824324-42-6, has garnered considerable attention due to its potential applications in drug discovery and development. The molecular structure of this compound incorporates a bromine substituent and a fused heterocyclic system, which contributes to its distinct chemical properties and reactivity.
The pyrazolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry, known for its versatility in forming bioactive molecules. The introduction of a bromine atom at the 5-position and an amine group at the 3-position enhances the compound's utility in synthetic transformations. These modifications allow for further functionalization, making it a valuable intermediate in the synthesis of more complex pharmacophores.
Recent advancements in computational chemistry have highlighted the importance of such heterocyclic compounds in drug design. Studies have demonstrated that the 5-Bromo-2H-pyrazolo[3,4-c]pyridin-3-ylamine scaffold can interact with biological targets in multiple ways, including hydrogen bonding and π-stacking interactions. These interactions are crucial for the development of high-affinity ligands and inhibitors.
In the context of modern drug discovery, this compound has been explored for its potential in targeting various diseases. For instance, research has shown that derivatives of pyrazolo[3,4-c]pyridine can exhibit anti-inflammatory and anticancer properties. The bromine substituent at the 5-position facilitates cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
The amine group at the 3-position provides a handle for further derivatization, enabling the synthesis of amides, ureas, and other pharmacologically relevant moieties. These modifications can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds. For example, introducing polar functional groups can enhance solubility and bioavailability.
One of the most intriguing aspects of 5-Bromo-2H-pyrazolo[3,4-c]pyridin-3-ylamine is its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in signal transduction pathways and are frequently implicated in various diseases, including cancer. By targeting specific kinases, it is possible to modulate cellular processes and achieve therapeutic effects.
The bromine atom on this compound also makes it a suitable candidate for library screening programs. High-throughput screening (HTS) techniques can be employed to identify novel lead compounds by testing large libraries of derivatives for biological activity. The structural diversity provided by this scaffold allows for the exploration of multiple binding modes and interaction surfaces on biological targets.
In conclusion, 5-Bromo-2H-pyrazolo[3,4-c]pyridin-3-ylamine (CAS No. 1824324-42-6) represents a promising candidate for further research and development in pharmaceutical chemistry. Its unique structural features and synthetic versatility make it an invaluable tool for drug discovery efforts aimed at addressing various therapeutic challenges.
1824324-42-6 (5-Bromo-2H-pyrazolo[3,4-c]pyridin-3-ylamine) 関連製品
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